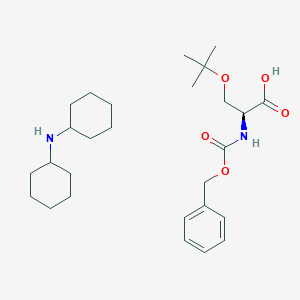
N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt
Description
N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt is an organic compound with the chemical formula C33H48O5N2. It is a white powder used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate . This compound is known for its stability and versatility in various chemical reactions.
Properties
CAS No. |
16966-08-8 |
|---|---|
Molecular Formula |
C27H44N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
ICMWSONNKQDNLS-YDALLXLXSA-N |
SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Other CAS No. |
16966-08-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of organic solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process includes the careful addition of reagents, monitoring of reaction conditions, and purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl and benzyloxycarbonyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of L-serine, such as N-Cbz-L-serine and O-tert-butyl-L-serine .
Scientific Research Applications
N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for the hydroxyl and amino groups of L-serine, allowing for selective reactions and modifications. The tert-butyl and benzyloxycarbonyl groups provide steric hindrance and stability, facilitating the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-O-tert-butyl-L-serine: Similar in structure but without the dicyclohexylamine salt component.
O-tert-Butyl-L-threonine: Similar in structure but with a different amino acid backbone.
Fmoc-Ser(tBu)-OH: Another protecting group variant used in peptide synthesis.
Uniqueness
N-z-O-tert-Butyl-L-serine dicyclo-hexyla mine salt is unique due to its combination of protecting groups and the presence of the dicyclohexylamine salt, which enhances its stability and reactivity in various chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


